molecular formula C7H10ClNS B6284537 (2-aminophenyl)methanethiol hydrochloride CAS No. 2613382-45-7

(2-aminophenyl)methanethiol hydrochloride

Cat. No.: B6284537
CAS No.: 2613382-45-7
M. Wt: 175.7
InChI Key:
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Description

(2-Aminophenyl)methanethiol hydrochloride is an organic compound with the molecular formula C7H10ClNS It is a derivative of thiol and aniline, characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-aminophenyl)methanethiol hydrochloride typically involves the reaction of 2-aminobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)methanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted anilines and thiols.

Scientific Research Applications

(2-Aminophenyl)methanethiol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-aminophenyl)methanethiol hydrochloride involves its interaction with biological molecules through its amino and thiol groups. These functional groups can form covalent bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminophenyl)methanol
  • (2-Aminophenyl)ethanol
  • (2-Aminophenyl)acetic acid

Uniqueness

(2-Aminophenyl)methanethiol hydrochloride is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound in various chemical and biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-aminophenyl)methanethiol hydrochloride involves the reaction of 2-nitrochlorobenzene with ethanethiol followed by reduction of the nitro group to an amino group and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-nitrochlorobenzene", "ethanethiol", "sodium dithionite", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrochlorobenzene in ethanethiol and heat the mixture to reflux.", "Step 2: Add sodium dithionite to the mixture and continue heating for several hours until the nitro group is reduced to an amino group.", "Step 3: Cool the mixture and add hydrochloric acid to protonate the amino group and form the hydrochloride salt.", "Step 4: Filter the precipitated product and wash with water to obtain (2-aminophenyl)methanethiol hydrochloride." ] }

CAS No.

2613382-45-7

Molecular Formula

C7H10ClNS

Molecular Weight

175.7

Purity

90

Origin of Product

United States

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